![molecular formula C15H16N4O2 B14516719 1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 62738-54-9](/img/structure/B14516719.png)
1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocyclic compounds that play significant roles in biological systems, including as enzyme cofactors and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, such as a substituted pyrimidine or pyrazine. Key steps may include:
Nucleophilic substitution: Introduction of methyl groups through nucleophilic substitution reactions.
Cyclization: Formation of the bicyclic pteridine structure via cyclization reactions.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to achieve desired properties.
Substitution: Replacement of certain atoms or groups within the molecule with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Applications De Recherche Scientifique
1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role as an enzyme cofactor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. Its unique structure allows it to bind to specific sites on target proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pterin: A related compound with a similar bicyclic structure but different substituents.
Tetrahydrobiopterin: A reduced form of pterin with significant biological roles.
Lumazine: Another pteridine derivative with distinct chemical properties.
Uniqueness
1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione stands out due to its multiple methyl groups and fused benzene ring, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
62738-54-9 |
|---|---|
Formule moléculaire |
C15H16N4O2 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
1,3,7,8,9-pentamethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H16N4O2/c1-7-6-10-11(9(3)8(7)2)17-13-12(16-10)14(20)19(5)15(21)18(13)4/h6H,1-5H3 |
Clé InChI |
YXNKHPNEUMPKFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1C)C)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


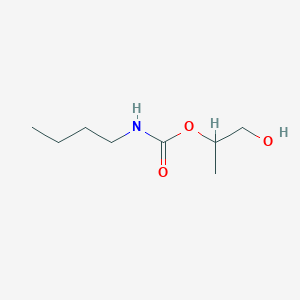
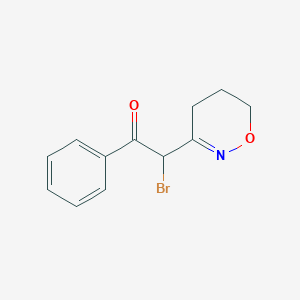
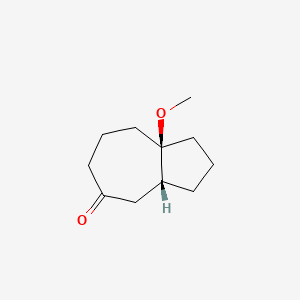
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)
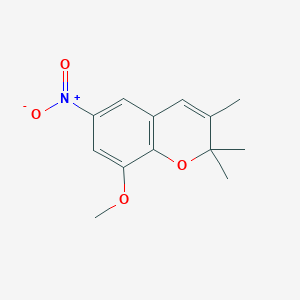
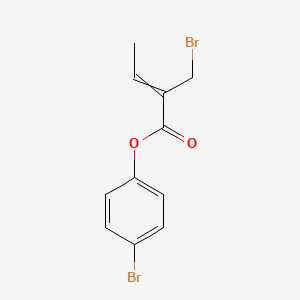

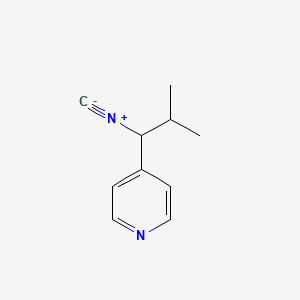
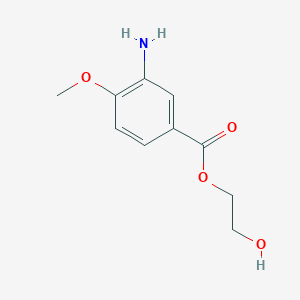
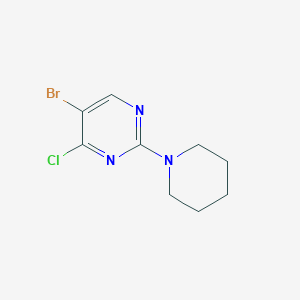

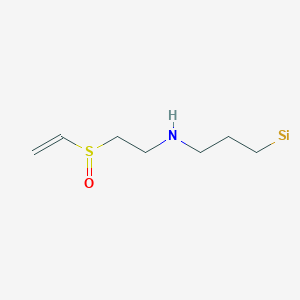
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)
